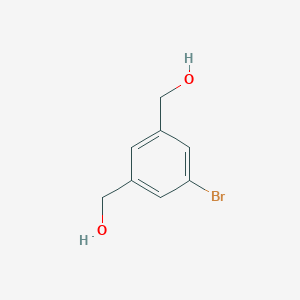

(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

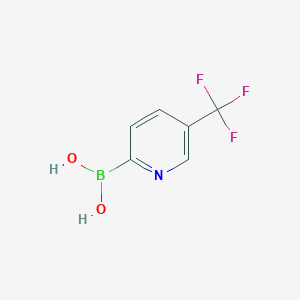

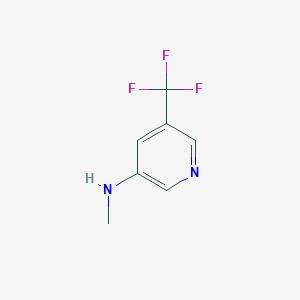

The InChI string for “(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid” isInChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1. This provides a standardized way to represent the compound’s structure using text. Physical And Chemical Properties Analysis

The density of “(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid” is approximately 1.4±0.1 g/cm3. Its boiling point is around 357.7±27.0 °C at 760 mmHg .Scientific Research Applications

Polymer Synthesis

Malic acid is used in the synthesis of polyesters . The copolymers were characterized by thermal analysis, infrared spectroscopy as well as by specific optical rotation values . The presence of zinc oxide in the reaction mixture not only helped in ester formation but also improved the polyester stability .

Biodegradable Materials

Polyesters of malic acid are biodegradable, non-toxic, and eco-friendly . They are applied alone or in combination in tissue engineering, in drug delivery systems, or in medical implants .

Skin Care Products

Malic acid is an important ingredient in anti-aging creams and body lotions because it increases the hydration of skin and removes dead cells . It also helps in pain reduction .

Wound Healing

Malic acid can play a role in wound healing, when the skin, after injury, repairs itself, which could be easily influenced by materials with curative effect .

Textile Industry

Malic acid has potential applications in smart textiles for healthcare, especially textile-based slow release drug systems .

Microbial Production

Malic acid can be produced by microbial fermentation via oxidative/reductive TCA and glyoxylate pathways . This process offers an eco-friendly and cost-effective alternative for its production .

Nanotechnology

In nanotechnology, carboxylic acids such as malic acid are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

Organic Synthesis

Carboxylic acids like malic acid are involved in many important reactions in organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers .

Mechanism of Action

Target of Action

It is known that malonic esters, a class of compounds to which malic acid 4-me ester belongs, are often involved in reactions with carbonyl groups .

Mode of Action

The mode of action of Malic Acid 4-Me Ester involves a chemical reaction known as the malonic ester synthesis . In this reaction, malonic esters are alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Biochemical Pathways

The malonic ester synthesis, which is a key reaction involving this compound, is a crucial part of various biochemical pathways, including the synthesis of barbiturates, sedatives, and anticonvulsants .

Pharmacokinetics

It is known that malonic esters, a class of compounds to which malic acid 4-me ester belongs, are more acidic than simple esters, so that alkylations can be carried out via enolate formation promoted by relatively mild bases such as sodium alkoxide, and subsequent alkylation with halides .

Result of Action

The result of the action of Malic Acid 4-Me Ester is the production of a substituted acetic acid . This is achieved through the malonic ester synthesis, where the compound is alkylated and then undergoes thermal decarboxylation .

properties

IUPAC Name |

(2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDXMXMEZZVUKO-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)

![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)